molecular formula C8H12BrN3 B577137 5-Bromo-N-butylpyrimidin-2-amine CAS No. 14001-71-9

5-Bromo-N-butylpyrimidin-2-amine

Cat. No.: B577137
CAS No.: 14001-71-9
M. Wt: 230.109
InChI Key: AEIXIQHMEZRXJD-UHFFFAOYSA-N
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Description

5-Bromo-N-butylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C8H12BrN3. It is characterized by a pyrimidine ring substituted with a bromine atom at the 5th position and a butyl group attached to the nitrogen atom at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-butylpyrimidin-2-amine typically involves the reaction of 5-bromopyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Mechanism of Action

The mechanism of action of 5-Bromo-N-butylpyrimidin-2-amine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions, while the butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-butylpyrimidin-2-amine is unique due to the presence of both the bromine atom and the butyl groupThe butyl group enhances its lipophilicity, which can be advantageous in drug design .

Biological Activity

5-Bromo-N-butylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : Approximately 218.06 g/mol

The compound features a pyrimidine ring with a bromine atom at the 5-position and a butyl group attached to the nitrogen atom at the 2-position. This structural configuration is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:

  • Starting Material : 5-bromo-2,4-dichloropyrimidine.
  • Reagent : N-butylamine.
  • Solvent : Organic solvents such as dioxane.
  • Conditions : Mild conditions, often at room temperature.

This method yields high purity and good yields of the target compound, making it suitable for further biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Key findings include:

  • Anticancer Properties : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The bromine substituent enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, although specific mechanisms and efficacy require further investigation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberBiological ActivitySimilarity Index
5-Bromo-N-cyclopropylpyrimidin-2-amine947534-33-0Antithrombotic0.89
5-Bromo-N-propylpyrimidin-2-amine1187385-92-7Anticancer0.93
5-Bromo-N-(tert-butyl)pyrimidin-2-amine14001-72-0Enhanced solubility0.89
This compound14001-71-9Antiviral properties0.89

This comparison highlights how structural variations influence biological activity, providing insights into potential therapeutic applications.

Case Studies and Research Findings

  • Inhibition of Cyclin-dependent Kinases : A study demonstrated that pyrimidine derivatives can effectively inhibit CDKs, leading to reduced cancer cell proliferation . The presence of bromine in the structure may enhance this inhibitory effect.
  • Antiviral Testing : In vitro assays have indicated that compounds similar to this compound show promise against viral infections, suggesting potential applications in antiviral drug development .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is essential for evaluating drug candidates. Studies on related compounds have shown varying degrees of absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing therapeutic viability .

Properties

IUPAC Name

5-bromo-N-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIXIQHMEZRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675148
Record name 5-Bromo-N-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-71-9
Record name 5-Bromo-N-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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